Neuroblastoma Cell Uptake Affinity: CAPP vs. Other Phenylpiperazines
In a direct comparative screen of phenylpiperazine analogs for inhibition of [¹²⁵I]MIBG uptake in human neuroblastoma SK-N-SH and SK-N-BE(2C) cell lines, 1-carboxamidino-4-phenylpiperazine (CAPP) exhibited an IC₅₀ of 2.5 µM. This places CAPP among the more potent analogs: it is equipotent to 1-(3-chlorophenyl)piperazine (mCPP; IC₅₀ 2.5 µM), 1.7-fold less potent than unsubstituted 4-phenylpiperazine (PP; IC₅₀ 1.5 µM), but 2-fold more potent than 1,1-dimethyl-4-phenylpiperazinium (DMPP; IC₅₀ 5 µM), 12-fold more potent than 4-(3-chlorophenyl)hydroxypiperidine (CP(OH)P; IC₅₀ 30 µM), and 26-fold more potent than 1-(3-trifluoromethylphenyl)piperazine (TFMPP; IC₅₀ 65 µM) [1]. The carboximidamide group therefore confers substantial affinity relative to most substituted-phenyl analogs but does not outperform the simplest unsubstituted phenylpiperazine in this assay.
| Evidence Dimension | Inhibition of [¹²⁵I]MIBG uptake in human neuroblastoma cells (IC₅₀, µM) |
|---|---|
| Target Compound Data | CAPP: IC₅₀ = 2.5 µM |
| Comparator Or Baseline | PP: 1.5 µM; mCPP: 2.5 µM; DMPP: 5 µM; CP(OH)P: 30 µM; TFMPP: 65 µM |
| Quantified Difference | CAPP is 2-fold less potent than PP; equipotent to mCPP; 2-fold more potent than DMPP; 12-fold more potent than CP(OH)P; 26-fold more potent than TFMPP |
| Conditions | SK-N-SH and SK-N-BE(2C) human neuroblastoma cell lines; 0.1 µM [¹²⁵I]MIBG; 2 h incubation; ligand concentrations 10⁻⁸ to 10⁻³ M |
Why This Matters
The carboximidamide substituent preserves single-digit micromolar affinity for the norepinephrine transporter-mediated uptake system, making CAPP a viable scaffold for radiotracer development where the unsubstituted PP is unsuitable due to lack of a functional handle for radiohalogenation.
- [1] Babich JW, Graham WA, Fischman AJ. Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Br J Cancer. 1996 Sep;74(6):917-24. doi:10.1038/bjc.1996.457. PMID: 8826858. View Source
